Acetic Aceclofenac

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

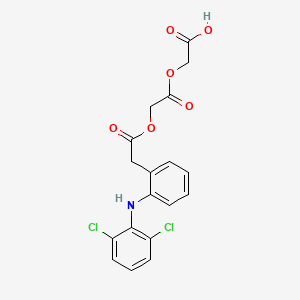

Acetic Aceclofenac, also known as 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

This compound works by potently inhibiting the COX enzyme . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . The inhibition of IL-6 is thought to be mediated by diclofenac converted from this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid (AA) pathway . Through COX-2 inhibition, this compound downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . These mediators are involved in the inflammatory response, and their downregulation results in reduced inflammation and pain.

Pharmacokinetics

This compound belongs to BCS Class II, indicating that it possesses poor aqueous solubility but high permeability . It is metabolized in human hepatocytes and human microsomes to form a major metabolite, which is then further conjugated . These properties impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and downregulating the production of inflammatory mediators, this compound reduces inflammation, swelling, and fever . This leads to symptomatic relief in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status. Furthermore, this compound has been reported to have improved general and gastrointestinal tolerability relative to other NSAIDs , suggesting that it may be less affected by gastrointestinal conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Aceclofenac involves the esterification of diclofenac with glycolic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Acetic Aceclofenac undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide and other strong bases are often employed.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and various substituted compounds, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacokinetics

Acetic Aceclofenac is characterized by:

- Absorption : It is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1.25 to 3 hours .

- Half-Life : The plasma half-life is approximately 4 hours, allowing for effective dosing schedules .

- Excretion : About 80% of the drug is excreted in urine, with the remainder eliminated via feces .

Clinical Applications

This compound is primarily used for:

- Osteoarthritis : It provides symptomatic relief from pain and inflammation associated with this degenerative joint disease.

- Rheumatoid Arthritis : The compound helps manage chronic pain and improves functional capacity in patients suffering from this autoimmune condition.

- Ankylosing Spondylitis : Clinical trials have demonstrated its effectiveness in reducing pain and improving mobility in affected individuals .

- Postoperative Pain Management : It has been utilized effectively for managing pain following surgical procedures, particularly dental surgeries such as third molar extraction .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Efficacy in Osteoarthritis :

-

Comparative Studies :

- A study comparing this compound with other NSAIDs like ibuprofen showed comparable efficacy in controlling postoperative pain and swelling after dental surgeries .

- In another trial involving patients with rheumatoid arthritis, this compound was found to be at least as effective as indomethacin and naproxen over a 12-week treatment period .

- Chondroprotective Properties :

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Similar Compounds

Diclofenac: The parent compound from which Acetic Aceclofenac is derived.

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Naproxen: Known for its effectiveness in treating pain and inflammation.

Piroxicam: Used for its long-lasting anti-inflammatory effects .

Uniqueness

This compound is unique due to its improved gastrointestinal tolerability compared to other NSAIDs. It has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment of chronic inflammatory conditions .

Activité Biologique

Acetic aceclofenac is a derivative of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is responsible for the synthesis of prostaglandins involved in inflammation. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with NSAIDs .

- Key Mechanisms :

Pharmacodynamics

The pharmacokinetics of this compound reveal rapid absorption and high protein binding (>99%). Peak plasma concentrations are achieved approximately 1.25 to 3 hours post-administration. The drug effectively penetrates synovial fluid, reaching concentrations up to 60% of plasma levels .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid and complete |

| Peak Plasma Concentration | 1.25 - 3 hours |

| Volume of Distribution | ~25 L |

| Protein Binding | >99% |

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of this compound in treating conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA). A notable study demonstrated that patients receiving this compound exhibited significant reductions in pain and inflammation compared to control groups.

Case Study: Osteoarthritis Treatment

In a randomized controlled trial involving 30 patients scheduled for total knee replacement surgery, treatment with this compound for three months resulted in:

- Reduction in PGE2 levels : Statistically significant decrease (p < 0.05).

- Decreased IL-1β-induced PGE2 release : Significant reduction observed.

- Improvement in functional capacity : Enhanced performance on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) .

Comparative Studies

This compound has been compared with other NSAIDs such as diclofenac and naproxen. Findings indicate that it may provide comparable or superior analgesic effects with improved gastrointestinal tolerability.

Table 2: Comparative Efficacy of this compound vs. Other NSAIDs

| Study Type | This compound | Diclofenac | Naproxen |

|---|---|---|---|

| Pain Reduction | Effective | Effective | Effective |

| Gastrointestinal Tolerance | Better | Moderate | Moderate |

| Functional Capacity Improvement | Significant | Moderate | Moderate |

Propriétés

IUPAC Name |

2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMXAVBMWGEQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746915 | |

| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215709-75-3 | |

| Record name | Acetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.